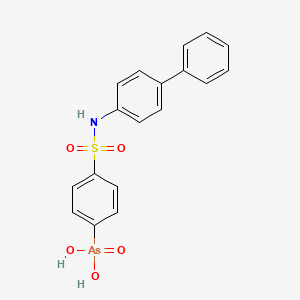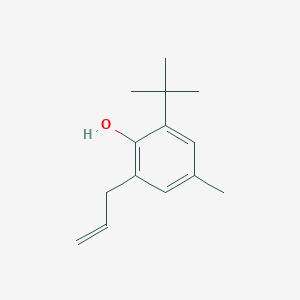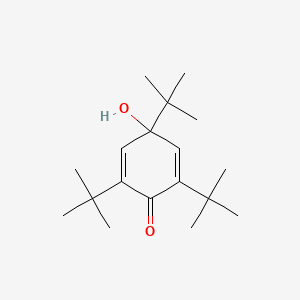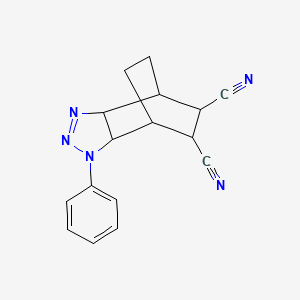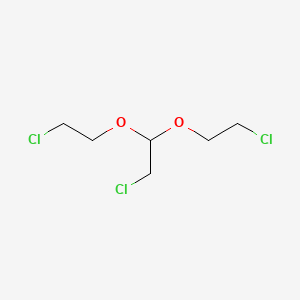
Ethane, 2-chloro-1,1-bis(2-chloroethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 2-chloro-1,1-bis(2-chloroethoxy)- is an organic compound with the molecular formula C6H12Cl2O2. It is also known by other names such as 1,2-Bis(2-chloroethoxy)ethane and Triglycol dichloride . This compound is characterized by the presence of two chloroethoxy groups attached to an ethane backbone, making it a versatile chemical in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 2-chloro-1,1-bis(2-chloroethoxy)- typically involves the reaction of ethylene glycol with thionyl chloride to form 2-chloroethanol. This intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product . The reaction conditions often require anhydrous environments and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions
Ethane, 2-chloro-1,1-bis(2-chloroethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of ethylene glycol derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloro groups can yield ethane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution: Ethylene glycol derivatives.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethane derivatives with various functional groups.
Scientific Research Applications
Ethane, 2-chloro-1,1-bis(2-chloroethoxy)- has several applications in scientific research:
Mechanism of Action
The mechanism by which Ethane, 2-chloro-1,1-bis(2-chloroethoxy)- exerts its effects involves the interaction of its chloroethoxy groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes and other proteins, thereby modulating their activity . The pathways involved often include the activation or inhibition of specific biochemical processes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Ethane, 1,2-bis(2-chloroethoxy)-: Similar structure but with different positioning of chloroethoxy groups.
Methane, bis(2-chloroethoxy)-: Contains a methylene group instead of an ethane backbone.
Uniqueness
Ethane, 2-chloro-1,1-bis(2-chloroethoxy)- is unique due to its specific arrangement of chloroethoxy groups, which imparts distinct chemical reactivity and applications compared to its analogs . This unique structure allows for targeted interactions in various chemical and biological processes, making it a valuable compound in research and industry .
Properties
CAS No. |
5409-75-6 |
|---|---|
Molecular Formula |
C6H11Cl3O2 |
Molecular Weight |
221.5 g/mol |
IUPAC Name |
2-chloro-1,1-bis(2-chloroethoxy)ethane |
InChI |
InChI=1S/C6H11Cl3O2/c7-1-3-10-6(5-9)11-4-2-8/h6H,1-5H2 |
InChI Key |
SNXUWLWJQDFWDB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OC(CCl)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


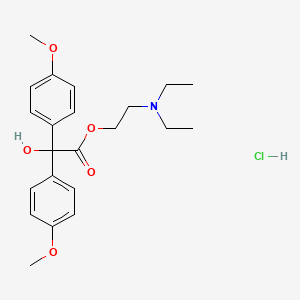
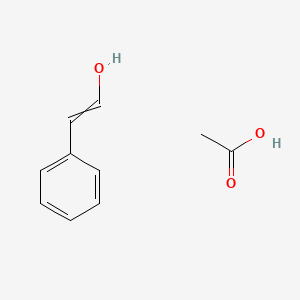
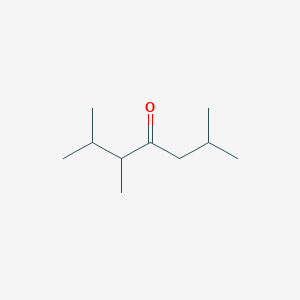
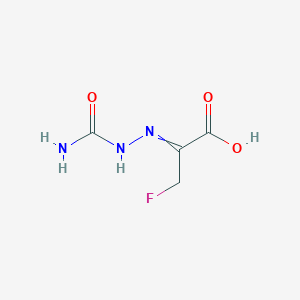


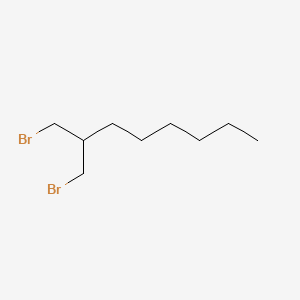
![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)
